1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further substituted with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated ketones bearing a trifluoromethyl group . The reaction conditions often involve mild temperatures and the use of catalysts such as palladium or copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
- 1-(Trifluoromethyl)-1H-pyrazole-3-carboxamide
- 1-(Trifluoromethyl)-1H-pyrazole-5-carboxamide
- 1-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Uniqueness: 1-(Trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the trifluoromethyl group and the carboxamide functionality play a crucial role in determining the compound’s reactivity and interaction with biological targets .
Properties
Molecular Formula |
C5H4F3N3O |
---|---|
Molecular Weight |
179.10 g/mol |
IUPAC Name |
1-(trifluoromethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C5H4F3N3O/c6-5(7,8)11-2-3(1-10-11)4(9)12/h1-2H,(H2,9,12) |
InChI Key |
QEFVKVZVJPKJQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.